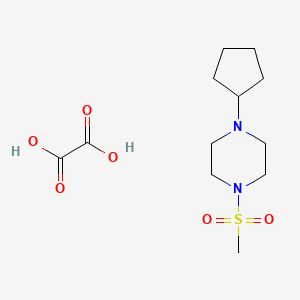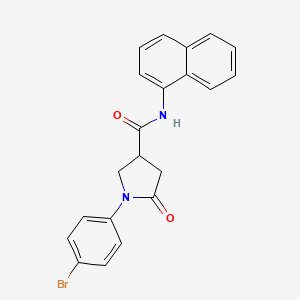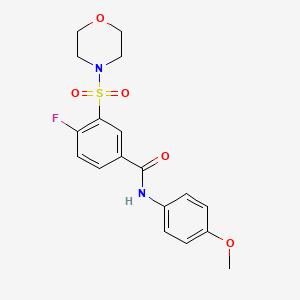![molecular formula C19H20Cl2N2O4 B5125130 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide, also known as CCI-779, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CCI-779 is a derivative of rapamycin, a natural product that was first isolated from a soil sample on Easter Island in 1975. CCI-779 has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
作用机制
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide inhibits the activity of mTOR, a key regulator of cell growth and proliferation. mTOR is a serine/threonine kinase that plays a critical role in the regulation of cell growth, proliferation, and survival. It is activated by a variety of signals, including growth factors, nutrients, and energy status. Activation of mTOR leads to the phosphorylation of downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of S6K and 4E-BP1, leading to a decrease in protein synthesis and cell growth. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, or the formation of new blood vessels.
实验室实验的优点和局限性
One of the advantages of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide for lab experiments is its specificity for mTOR. Unlike other inhibitors of cell growth and proliferation, such as rapamycin, this compound specifically targets mTOR, making it a valuable tool for studying the role of mTOR in cancer and other diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide. One area of research is the development of new formulations that improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the use of this compound in other diseases, such as neurodegenerative disorders and metabolic disorders.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide involves a multi-step process that begins with the reaction of isopropyl acetoacetate with hydrazine hydrate to form isopropyl hydrazine acetate. This intermediate is then reacted with 4-chlorophenacyl bromide to form N'-isopropyl-4-chlorophenacyl hydrazine acetate. The final step involves the reaction of N'-isopropyl-4-chlorophenacyl hydrazine acetate with 4-chlorophenacyl chloride to form this compound.
科学研究应用
2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast cancer, prostate cancer, and renal cell carcinoma. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]-N'-propan-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-13(2)23(19(25)12-27-17-9-5-15(21)6-10-17)22-18(24)11-26-16-7-3-14(20)4-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIISYCBTXNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)COC1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)

![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)